3,4-Difluorophenylacetic acid is a chemical compound with the molecular formula C8H6F2O2 . It is used in various scientific fields, particularly in the synthesis of other chemical compounds .
This compound may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
One specific study mentioned the use of 3,4-Difluorophenylacetic acid in the chromatographic separation of its positional isomers using five different techniques . This indicates its use in analytical chemistry, particularly in the field of chromatography.
3,4-Difluorophenylacetic acid is an aromatic compound characterized by the presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring, attached to an acetic acid moiety. Its chemical formula is and it has a molecular weight of 172.13 g/mol. The compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features that enhance biological activity and chemical reactivity .
Currently, there is no scientific research readily available describing a specific mechanism of action for 3,4-DFPA. However, the presence of the difluorinated aromatic ring and the carboxylic acid group suggests potential areas for investigation. The fluorine atoms might influence the interaction of the molecule with biological targets, while the carboxylic acid group could be involved in binding or enzymatic processes [].
These reactions highlight its versatility in organic synthesis and materials science .
3,4-Difluorophenylacetic acid exhibits notable biological activities. It has been shown to possess:
Several methods have been reported for synthesizing 3,4-difluorophenylacetic acid:
These methods vary in complexity and yield, with considerations for safety and environmental impact during synthesis .
3,4-Difluorophenylacetic acid finds applications across various fields:
Research into the interactions of 3,4-difluorophenylacetic acid with biological systems has revealed several key points:
Several compounds share structural similarities with 3,4-difluorophenylacetic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2,4-Difluorophenylacetic Acid | Different positional fluorination affects reactivity. | |
3-Fluorophenylacetic Acid | Only one fluorine; less biological activity reported. | |
4-Fluorophenylacetic Acid | Similar structure but different position of fluorine. | |
3-Chlorophenylacetic Acid | Chlorine instead of fluorine; different reactivity profile. |
The presence of both fluorine atoms at positions 3 and 4 distinguishes 3,4-difluorophenylacetic acid from these similar compounds by enhancing its chemical stability and biological efficacy .
Irritant